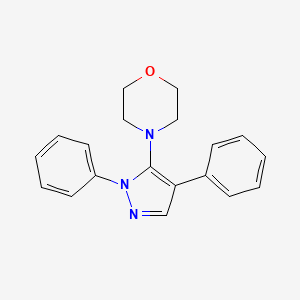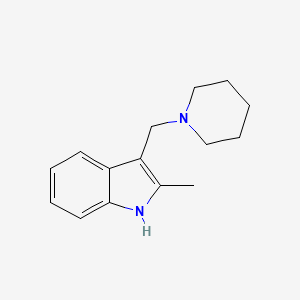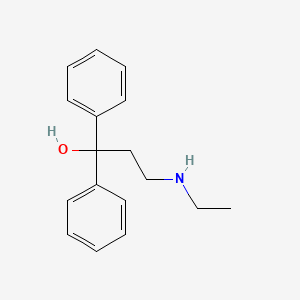![molecular formula C16H20N2O2 B14157321 N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide CAS No. 846029-05-8](/img/structure/B14157321.png)
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide is a compound belonging to the quinoline family, known for its diverse biological and pharmacological activities The quinoline scaffold is a crucial structure in medicinal chemistry due to its presence in various therapeutic agents
准备方法
The synthesis of N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-oxo-1H-quinoline-4-carbaldehyde.
Condensation Reaction: The carbaldehyde undergoes a condensation reaction with N-propylpropanamide in the presence of a suitable catalyst.
Reaction Conditions: Commonly used solvents include dichloromethane or ethanol, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.
化学反应分析
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Major Products: These reactions yield products such as hydroxylated derivatives, N-oxides, and substituted quinolines, which can have varied biological activities.
科学研究应用
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating infections and cancer.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact pathways and targets are still under investigation, but these interactions highlight its potential as a therapeutic agent.
相似化合物的比较
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide can be compared with other quinoline derivatives such as:
Ciprofloxacin: A well-known antibiotic with a similar quinoline structure but different substituents.
Nalidixic Acid: Another quinoline-based antibiotic with distinct pharmacological properties.
Quinine: A natural product with antimalarial activity, also containing a quinoline scaffold.
属性
CAS 编号 |
846029-05-8 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-9-18(16(20)4-2)11-12-10-15(19)17-14-8-6-5-7-13(12)14/h5-8,10H,3-4,9,11H2,1-2H3,(H,17,19) |
InChI 键 |
XVWRHFNHWFUXCP-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)CC |
溶解度 |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14157244.png)
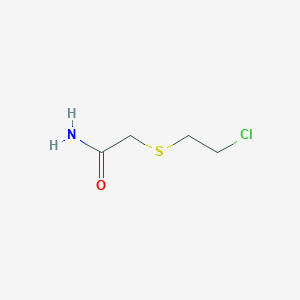
![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)
![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
![2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14157266.png)

![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)
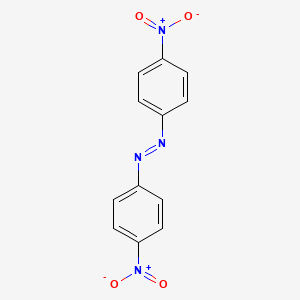
![[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B14157283.png)
